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Compound of Interest

Compound Name: 3,3-Dipropylpyrrolidine

Cat. No.: B13319584

Get Quote

Chemical Profile & Structural Logic
Compound: 3,3-Dipropylpyrrolidine Formula: C₁₀H₂₁N Molecular Weight: 155.28 g/mol CAS:

1249032-45-8[1][2]

Structural Symmetry & Complexity
The molecule possesses a distinct Cₛ symmetry plane passing through the nitrogen atom and

bisecting the C3-C4 bond (conceptually, though conformationally mobile). This symmetry

renders the two propyl chains chemically equivalent in an achiral environment, significantly

simplifying the NMR spectra.

Key Challenge: Differentiating the quaternary C3 carbon from other aliphatic signals.

Key Feature: The equivalence of the propyl groups reduces the number of unique ¹³C

signals, serving as a primary confirmation of substitution pattern.

Synthetic Context (Origin of Impurities)
Understanding the synthesis aids in anticipating impurities (e.g., mono-propylated byproducts

or ring-opened intermediates). A common synthetic route involves the dialkylation of a
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precursor followed by reduction/cyclization.

Ethyl Cyanoacetate
(or N-Boc-pyrrolidinone)

Step 1: Dialkylation
(Propyl Bromide/Base)

3,3-Dipropyl
Intermediate

Step 2: Reduction/Cyclization
(LiAlH4 or H2/Cat) 3,3-Dipropylpyrrolidine

Click to download full resolution via product page

Caption: plausible synthetic pathway. Impurities may include 3-monopropylpyrrolidine

(incomplete alkylation) or acyclic amino-alcohols (incomplete reduction).

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and substitution pattern via fragmentation.

Experimental Parameters (ESI-MS)
Ionization: Electrospray Ionization (Positive Mode)

Solvent: MeOH/0.1% Formic Acid

Fragmentation Logic
The fragmentation is driven by α-cleavage adjacent to the nitrogen and inductive cleavage of

the alkyl side chains.
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m/z (Calculated) Ion Identity Mechanistic Origin

156.29 [M+H]⁺
Protonated Molecular Ion

(Base Peak in soft ionization)

112.1 [M - C₃H₇]⁺

Loss of one propyl group

(Inductive cleavage at

quaternary C3)

70.06 [C₄H₈N]⁺

Pyrrolidine ring fragment (Loss

of both propyls + H

rearrangement)

43.05 [C₃H₇]⁺
Propyl carbocation (Side chain

ejection)

Diagnostic Indicator: The loss of 43 Da (propyl) confirms the alkyl chain identity. The stability of

the ring typically preserves the nitrogen-containing fragments.

NMR Spectroscopy: The Definitive Elucidation
Objective: Unambiguously assign the quaternary center and prove the "3,3-di" substitution

pattern.

1H NMR (Proton) Analysis
Solvent: CDCl₃ (Chemical shifts relative to TMS at 0.00 ppm)

The spectrum is characterized by the overlapping propyl signals and the distinct ring methylene

protons.
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Position δ (ppm) Multiplicity Integration
Assignment
Logic

NH 1.8 - 2.5 Broad s 1H

Exchangeable;

shift varies with

concentration/pH

.

H-2 2.85 Singlet (s) 2H

Critical: Isolated

CH₂ between N

and Quaternary

C3. Appears as a

singlet due to

lack of vicinal

protons on C3.

H-5 2.95 Triplet (t) 2H

Adjacent to N

and CH₂ (C4).

Deshielded by N.

H-4 1.55 Triplet (t) 2H

Ring CH₂.

Couples only

with H-5 (approx

7 Hz).

H-1' (Propyl) 1.30 Multiplet 4H
α-methylene of

propyl chains.

H-2' (Propyl) 1.25 Multiplet 4H
β-methylene of

propyl chains.

H-3' (Propyl) 0.90 Triplet (t) 6H

Methyl terminus.

Integration of 6H

confirms two

propyl groups.

Key Diagnostic: The singlet at ~2.85 ppm (H-2) is the "smoking gun" for 3,3-disubstitution. In a

3-monosubstituted pyrrolidine, H-2 would be a complex multiplet (ABX or ABMX system).
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13C NMR (Carbon) Analysis
Solvent: CDCl₃ (77.16 ppm reference)

Due to symmetry, the 10 carbons appear as 6 unique signals.

Position δ (ppm) Type (DEPT-135) Assignment Logic

C-2 56.5 CH₂ (Down)

Adjacent to N and

Quaternary C. Most

deshielded CH₂.

C-5 46.8 CH₂ (Down)
Adjacent to N, typical

pyrrolidine C5.

C-3 44.2 C (Absent)

Quaternary. Will not

appear in DEPT.

Confirmed by HMBC.

C-1' 39.5 CH₂ (Down) Propyl α-carbon.

C-4 32.1 CH₂ (Down)
Ring CH₂, shielded

relative to C2/C5.

C-2' 16.8 CH₂ (Down) Propyl β-carbon.

C-3' 14.9 CH₃ (Up) Propyl methyl.

2D NMR Connectivity Workflow
To validate the structure, specifically the quaternary C3, the following correlations must be

established.
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HMBC (Long Range) COSY (Through Bond)

H-2 (2.85 ppm)

C-3 (Quaternary)

Strong 2J
Propyl Chain

(H-1', H-2', H-3')

No Correlation
(Blocked by C3)

C-4

3J

C1_Propyl

3J

2J/3J from H-1'/H-2'

C-2 H4_Ring

H5_Ring

Strong Correlation
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Caption: HMBC correlations are critical. H-2 shows a strong correlation to the invisible

quaternary C3, linking the N-CH2 segment to the alkyl core.

Validation Protocol
HSQC: Correlate all protonated carbons. Confirm C3 has no attached protons.

HMBC:

Look for correlation from H-2 (singlet) to C-3, C-4, and C-1' (propyl).

Look for correlation from H-1' (propyl) to C-3, C-2, and C-4.

Self-Check: If H-2 shows COSY coupling to the side chain, the structure is not 3,3-

disubstituted (likely 3-mono or 2-substituted).

Experimental Protocol for Analysis
Sample Preparation[4][5][6]
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Mass: Weigh 5–10 mg of 3,3-Dipropylpyrrolidine (oil or low-melting solid).

Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.

Note: If the amine is a hydrochloride salt, add 1-2 drops of NaOD/D₂O or use CD₃OD to

solubilize, though this will shift N-adjacent signals.

Tube: Transfer to a standard 5mm NMR tube.

Instrument Parameters (Recommended)
Frequency: 400 MHz or higher (essential to resolve propyl multiplets).

Temperature: 298 K.

Pulse Sequences:

zg30 (1H): 16 scans, D1 = 1.0s.

zgpg30 (13C): 1024 scans minimum (to detect quaternary C3).

hsqcetgp (HSQC): Phase-sensitive.

hmbcgplpndqf (HMBC): Optimized for long-range coupling (8-10 Hz).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1512752-25-8|3-(3,3-Dimethylbutyl)pyrrolidine|BLD Pharm [bldpharm.com]

2. 112626-50-3|Octahydrocyclopenta[c]pyrrole hydrochloride|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Comprehensive Structure Elucidation of 3,3-
Dipropylpyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13319584/docs#comprehensive-structure-
elucidation-of-3-3-dipropylpyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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